Methyl 4-cyclohexylbutanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-cyclohexylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHQSABBFMGRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290851 | |
| Record name | methyl 4-cyclohexylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15972-01-7 | |
| Record name | NSC71464 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-cyclohexylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Cyclohexylbutanoate and Structural Analogs
Esterification and Transesterification Strategies
The most direct route to methyl 4-cyclohexylbutanoate involves the esterification of 4-cyclohexylbutanoic acid with methanol (B129727). This transformation can be effectively catalyzed by both homogeneous and heterogeneous acid catalysts.
Catalytic Esterification Mechanisms and Optimization
The acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, is an equilibrium-driven process. The reaction involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. To drive the equilibrium towards the product ester, it is common practice to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.comscienceready.com.auathabascau.ca
Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, are widely employed for the esterification of carboxylic acids. mdpi.com The mechanism, as illustrated with sulfuric acid, involves the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by methanol. chemguide.co.uk Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then loses a proton to regenerate the acid catalyst and afford the final ester product. chemguide.co.uk
The reaction is typically carried out under reflux conditions to increase the reaction rate. scienceready.com.au While effective, homogeneous catalysts can present challenges in separation from the reaction mixture and may contribute to corrosion issues. mdpi.com
Key Reaction Parameters for Homogeneous Catalysis:
| Catalyst | Substrate | Alcohol | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| H₂SO₄ | Benzoic Acid | Methanol | 65°C | 90% | operachem.com |
| H₂SO₄ | Amino Acids | Methanol | 70°C, thin film | ~40-50% | nih.gov |
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation, potential for reuse, and often milder reaction conditions. Various solid acid catalysts have been investigated for the esterification of carboxylic acids.
Zirconium-based catalysts, such as zirconium(IV) chloride oxide (ZrOCl₂) and zirconium(IV) sulfate (B86663) (Zr(SO₄)₂), have demonstrated high efficacy in catalyzing the esterification of aliphatic carboxylic acids. rsc.orgnih.govresearchgate.net For instance, ZrOCl₂·8H₂O can efficiently catalyze the esterification of various carboxylic acids with equimolar amounts of alcohols under solvent-free conditions or with azeotropic removal of water. nih.gov The catalytic activity of these zirconium salts is attributed to the formation of a zirconium cation cluster which acts as the active catalytic species. rsc.org Supporting these catalysts on materials like mesoporous silica (B1680970) can further enhance their catalytic performance. rsc.org
Performance of Heterogeneous Catalysts in Esterification:
| Catalyst | Substrate | Alcohol | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| ZrOCl₂·8H₂O (5 mol%) | Propionic Acid | Methanol | Room Temp, 24h | 81% (GC) | nih.gov |
| ZrOCl₂·8H₂O (5 mol%) | Acrylic Acid | Methanol | Room Temp, 24h | 71% (GC) | nih.gov |
| Zr(SO₄)₂·4H₂O | Oleic Acid | Methanol | 65°C, 3h | 98% | researchgate.net |
Carbon-Carbon Bond Formation for Butanoate Chain Elongation
An alternative synthetic strategy involves constructing the C₄ side chain on a pre-existing cyclohexane (B81311) ring through carbon-carbon bond formation, followed by functional group manipulations to yield the target ester.
Alkylation Reactions in Cyclohexylbutanoate Synthesis
Alkylation reactions, particularly those involving enolates, provide a powerful tool for the formation of new carbon-carbon bonds.
The α-alkylation of esters is a classic method for chain elongation. This process involves the deprotonation of the α-carbon of an ester using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then react with an appropriate electrophile in an SN2 reaction to form a new C-C bond.
A plausible synthetic route to this compound via this methodology would start with a suitable cyclohexyl-containing precursor, such as methyl cyclohexylacetate. Treatment of methyl cyclohexylacetate with LDA would generate the corresponding enolate. Subsequent reaction of this enolate with a two-carbon electrophile, such as ethyl bromoacetate, followed by hydrolysis and decarboxylation, would yield 4-cyclohexylbutanoic acid, which can then be esterified as described previously to give the final product.
Plausible Synthetic Route via Enolate Alkylation:
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Enolate Formation | Methyl cyclohexylacetate | Lithium diisopropylamide (LDA) in THF | Lithium enolate of methyl cyclohexylacetate |
| 2. Alkylation | Lithium enolate of methyl cyclohexylacetate | Ethyl bromoacetate | Diethyl 2-cyclohexylsuccinate |
| 3. Hydrolysis & Decarboxylation | Diethyl 2-cyclohexylsuccinate | 1. NaOH(aq), Heat 2. H₃O⁺, Heat | 4-Cyclohexylbutanoic acid |
Friedel-Crafts Derived Precursors for Cyclohexylbutanoate Esters
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. chemistrysteps.combyjus.com This reaction is pivotal in creating precursors for various cyclohexylbutanoate esters. Typically, an acyl chloride or anhydride (B1165640) reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistrysteps.combyjus.com The electrophilic acylium ion generated in this process is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. chemistrysteps.com
For instance, the synthesis of methyl 4-(4-cyclohexylphenyl)-2,4-dioxo-1-butanoate involves the reaction of 4-cyclohexyl acetophenone (B1666503) with dimethyl oxalate (B1200264) in the presence of sodium methoxide (B1231860). prepchem.com This method highlights the adaptability of Friedel-Crafts-type reactions in building complex molecular frameworks. While traditional Friedel-Crafts reactions often require harsh conditions, newer methods have been developed that utilize milder catalysts like indium tribromide (InBr₃) with dimethylchlorosilane, allowing for the use of more stable esters as acylating agents. organic-chemistry.org These advancements have broadened the scope and applicability of this classic transformation in synthesizing a diverse range of aromatic ketones, which serve as key intermediates for cyclohexylbutanoate esters. organic-chemistry.orgnih.gov
Alkene Carbofunctionalization Reactions
Alkene carbofunctionalization has emerged as a powerful strategy for the efficient construction of complex organic molecules from simple, readily available starting materials. acs.orgnih.gov These reactions involve the simultaneous formation of a carbon-carbon bond and a carbon-heteroatom or another carbon-carbon bond across a double bond.
Photoredox/Nickel Dual Catalysis in Ester Functionalization
In recent years, the combination of photoredox catalysis and nickel catalysis has provided a versatile platform for a wide array of organic transformations under mild conditions. beilstein-journals.orgrsc.org This dual catalytic system enables the generation of radical intermediates that can participate in cross-coupling reactions, which are otherwise challenging to achieve. nih.govchinesechemsoc.org For the functionalization of esters, this methodology allows for the coupling of various organic halides with ester precursors. chinesechemsoc.orgchinesechemsoc.org
The general mechanism involves a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) process to generate a radical species. This radical is then captured by a nickel catalyst, which facilitates the cross-coupling with an electrophile. rsc.org This approach has been successfully applied to the synthesis of various esters from organic halides and oxalates, demonstrating broad substrate scope and functional group tolerance. chinesechemsoc.orgchinesechemsoc.org The use of visible light as a traceless reagent and the ability to perform these reactions at room temperature make this a highly attractive and sustainable synthetic method. beilstein-journals.orgrsc.org
Radical Addition Reactions in C-C Bond Formation
Radical addition reactions are a fundamental tool for carbon-carbon bond formation. libretexts.orgdiva-portal.org These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. diva-portal.org In the context of synthesizing ester derivatives, radical additions to alkenes can be a highly effective strategy. nih.govresearchgate.netacs.org
For example, the addition of a carbon-centered radical to an alkene generates a new radical species, which can then be trapped by another reagent to form the final product. mdpi.com The regioselectivity of the initial radical addition is often governed by the stability of the resulting radical intermediate. These reactions can be initiated by various methods, including the use of radical initiators like peroxides or azo compounds, or through photoredox catalysis. diva-portal.org The versatility of radical addition reactions allows for the construction of complex carbon skeletons and the introduction of various functional groups, making it a valuable strategy in the synthesis of cyclohexylbutanoate analogs. libretexts.orgnih.gov
Stereoselective and Regioselective Synthetic Approaches
Controlling stereochemistry and regiochemistry is a central challenge in organic synthesis. For molecules with multiple chiral centers or functional groups, the ability to selectively form one isomer over others is crucial, particularly in the synthesis of biologically active compounds.
Enantioselective Synthesis Pathways for Chiral Cyclohexylbutanoate Derivatives
Enantioselective synthesis, or asymmetric synthesis, aims to produce a specific enantiomer of a chiral molecule. wikipedia.org This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials from the "chiral pool". wikipedia.org In the context of cyclohexylbutanoate derivatives, which may possess one or more chiral centers, enantioselective methods are essential for accessing optically pure compounds. vulcanchem.comlookchem.com
One powerful approach is enantioselective catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer. nih.govrsc.orgchemistryviews.org For example, nickel-catalyzed enantioconvergent cross-coupling reactions have been developed for the synthesis of α-amino acids, where a racemic starting material is converted into a single enantiomer of the product. caltech.edu Such methods could be adapted for the synthesis of chiral cyclohexylbutanoate derivatives. Biocatalysis, using enzymes like lipases, also offers a highly selective means for resolving racemic mixtures or performing enantioselective transformations. nih.gov
Diastereoselective Control in Synthetic Routes
When a molecule has multiple chiral centers, diastereomers can be formed. Diastereoselective synthesis focuses on controlling the relative stereochemistry between these centers. nih.govnih.gov This is often achieved by taking advantage of the steric and electronic properties of the substrate and reagents.
For instance, in the addition of a nucleophile to a carbonyl group adjacent to a chiral center, the stereochemical outcome can often be predicted by models such as the Felkin-Anh or Cram-chelation models. nih.gov By carefully choosing the reagents and reaction conditions, it is possible to favor the formation of one diastereomer over the other. For example, chelation-controlled additions of organozinc reagents to α-silyloxy ketones have been shown to proceed with high diastereoselectivity. nih.gov Such strategies are critical in the synthesis of complex molecules like certain cyclohexylbutanoate derivatives, ensuring the correct spatial arrangement of substituents. google.comumich.edu
Novel Synthetic Routes and Precursor Transformations
The development of novel synthetic routes often focuses on the efficient conversion of readily available starting materials into the target molecule.
Derivatization of Cyclohexanebutanoic Acid Precursors
A primary route to this compound involves the esterification of 4-cyclohexylbutanoic acid. This transformation is a standard esterification reaction, typically carried out by reacting the carboxylic acid with methanol in the presence of an acid catalyst. While this method is straightforward, research has focused on optimizing conditions and exploring alternative precursors. For instance, the synthesis of related compounds, such as methyl (2S)-2-((((1-(3-chlorophenyl) pent-4-en-1-yl) oxy) carbonyl) amino)-3-cyclohexylpropanoate, demonstrates the versatility of derivatizing cyclohexyl-containing carboxylic acid precursors. nih.gov Additionally, the preparation of various aromatic hydroxyketones from alkyl-1-butanoic acids showcases the broad applicability of derivatizing butanoic acid structures. ethernet.edu.et
Transformations from Substituted Butyrolactones
Substituted γ-butyrolactones serve as versatile precursors for the synthesis of butanoate derivatives. The ring-opening of these lactones can generate functionalized butanoic acid derivatives, which can then be esterified to the corresponding methyl esters. Methodologies for preparing β-lactones (oxetan-2-ones), which are structural isomers of γ-butyrolactones, highlight the synthetic strategies available for creating substituted four-carbon acid derivatives. mcmaster.ca For example, the preparation of cis-3-methyl-4-decyloxetan-2-one involved a mercury (II) promoted Masamune lactonization of a β-hydroxy thiopyridyl ester. mcmaster.ca The subsequent ring-opening and esterification of such lactones would provide a pathway to various substituted butanoates.
Green Chemistry Principles in Cyclohexylbutanoate Synthesis
The application of green chemistry principles to the synthesis of esters like this compound is driven by the need for more environmentally benign and sustainable chemical processes. mun.ca
Solvent Selection and Recovery for Reduced Environmental Impact
Solvent choice is a critical factor in the environmental impact of a chemical process. nih.govroyalsocietypublishing.org The ideal solvent should not only be effective for the reaction but also have minimal toxicity and be easily recoverable and recyclable. royalsocietypublishing.orgacs.org Studies have shown that replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as dimethyl carbonate (DMC) can maintain reaction stereo- and regioselectivity while simplifying work-up procedures. psu.edu The environmental risk of various solvents has been ranked, with alcohols and esters generally considered to have a lower environmental risk compared to chlorinated or aromatic hydrocarbons. rsc.org
The development of solvent-resistant nanofiltration technologies offers a more energy-efficient method for solvent recovery, making it a more viable option than incineration, especially for solvents with a high environmental impact associated with their production. nih.govroyalsocietypublishing.org
Catalyst Systems for Enhanced Sustainability
The use of efficient and recyclable catalysts is a cornerstone of green chemistry. acs.orgmdpi.com In esterification reactions, heterogeneous catalysts are advantageous as they are non-corrosive, environmentally friendly, and easily separated from the reaction mixture. mdpi.com Examples of such catalysts include:
Sulfonated resins: These solid acid catalysts can be used in esterification but may have thermal stability limitations. mdpi.com
Zeolites: Materials like H-ZSM-5 are effective but can be limited by their small pore size when dealing with larger molecules. mdpi.commdpi.com
Metal oxides: Simple zinc(II) salts have been shown to be effective and recyclable catalysts for the solvent-free esterification of fatty acids. acs.org
Ruthenium-based catalysts: A Ru/NbOx catalyst has demonstrated high selectivity and efficiency in the synthesis of methyl propionate (B1217596) under ambient CO pressure, highlighting the potential for advanced catalytic systems in ester production. nih.gov
The development of catalysts that operate under mild conditions, such as the electrochemical-intensified catalysis with supported 2-methoxyphenothiazine (B126182) for esterification at room temperature, further contributes to the sustainability of ester synthesis. acs.org
Interactive Table of Research Findings
| Section | Key Finding | Catalyst/Reagent | Precursor(s) | Reference(s) |
| 2.3.3 | Copper bis(4-cyclohexylbutyrate) used in oxidative coupling. | Copper bis(4-cyclohexylbutyrate) | Not specified | acs.orgbaranlab.org |
| 2.3.3 | Palladium-catalyzed cross-coupling for functionalized arylsilanes. | Palladium catalysts | Silylboronic esters, Aryl/heteroaryl halides | rsc.org |
| 2.4.1 | Versatile derivatization of cyclohexyl-containing precursors. | Not specified | 4-cyclohexylbutanoic acid, (2S)-2-amino-3-cyclohexylpropanoate derivatives | nih.gov |
| 2.4.2 | Ring-opening of lactones as a route to butanoate derivatives. | Mercury (II) | β-hydroxy thiopyridyl ester | mcmaster.ca |
| 2.5.1 | Replacement of hazardous solvents with greener alternatives. | Dimethyl carbonate (DMC) | Not specified | psu.edu |
| 2.5.2 | Zinc(II) salts as recyclable catalysts for esterification. | Zinc(II) salts | Fatty acids, Alcohols | acs.org |
| 2.5.2 | Ru/NbOx catalyst for efficient ester synthesis. | Ru/NbOx | CO, Ethylene, Methanol | nih.gov |
| 2.5.2 | Electrochemical-intensified catalysis for mild esterification. | Supported 2-methoxyphenothiazine | Acrylic acid, Alcohols | acs.org |
Atom Economy and Waste Minimization Studies
The principles of atom economy and waste minimization are central to the development of green and sustainable chemical processes. These principles assess the efficiency of a chemical reaction in converting reactants into the desired product. The atom economy is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. Higher atom economy indicates a more efficient process with less waste generation.
In the context of this compound, two plausible synthetic routes are considered for analysis: the Fischer-Speier esterification of 4-cyclohexylbutanoic acid and the catalytic hydrogenation of methyl 4-phenylbutanoate.
Fischer-Speier Esterification of 4-Cyclohexylbutanoic Acid
This widely used method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.orgmdpi.com For the synthesis of this compound, this would involve the reaction of 4-cyclohexylbutanoic acid with methanol.
Table 1: Theoretical Atom Economy for the Fischer-Speier Esterification of 4-Cyclohexylbutanoic Acid
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Cyclohexylbutanoic Acid | C₁₀H₁₈O₂ | 170.25 |
| Methanol | CH₄O | 32.04 |
| Product | ||
| This compound | C₁₁H₂₀O₂ | 184.28 |
| Water | H₂O | 18.02 |
| Atom Economy | 91.08% |
Note: The atom economy calculation assumes stoichiometric amounts of reactants.
Catalytic Hydrogenation of Methyl 4-phenylbutanoate
Another potential route is the hydrogenation of the aromatic ring of methyl 4-phenylbutanoate to yield this compound. This reaction typically employs a metal catalyst, such as rhodium or ruthenium, under a hydrogen atmosphere. researchgate.net
This method is attractive from an atom economy perspective as, theoretically, all the atoms of the reactants are incorporated into the final product. The only other reactant is hydrogen gas. However, the practical application involves the use of catalysts which may be expensive and require separation from the product. The process may also require specific conditions of temperature and pressure, adding to the energy consumption.
Table 2: Theoretical Atom Economy for the Catalytic Hydrogenation of Methyl 4-phenylbutanoate
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 4-phenylbutanoate | C₁₁H₁₄O₂ | 178.23 |
| Hydrogen | H₂ | 2.02 |
| Product | ||
| This compound | C₁₁H₂₀O₂ | 184.28 |
| Atom Economy | 100% |
Note: The atom economy calculation assumes stoichiometric amounts of reactants.
Photochemical Synthesis Applications
Photochemical reactions, which utilize light to initiate chemical transformations, offer a powerful and often more environmentally friendly alternative to traditional thermal methods. google.com These reactions can frequently be carried out at ambient temperatures, reducing energy consumption and potentially leading to higher selectivity. prepchem.com
While specific studies on the photochemical synthesis of this compound are not prevalent in the literature, the synthesis of its close structural analog, methyl cyclohexylpropanoate, has been investigated, providing valuable insights into potential photochemical routes.
One of the key advantages of photochemistry is the ability to generate highly reactive intermediates under mild conditions. google.com For the synthesis of compounds like this compound, photochemical methods could potentially be applied in the key bond-forming steps.
Potential Photochemical Approaches
A plausible photochemical approach for synthesizing a structural analog involves the photocatalyzed alkylation of an alkene. For instance, the synthesis of methyl cyclohexylpropanoate can be achieved through the photocatalyzed addition of cyclohexane to methyl acrylate. This type of reaction demonstrates the potential for forming the cyclohexylalkanoate structure photochemically.
Table 3: Comparison of Thermal and Photochemical Synthesis of Methyl Cyclohexylpropanoate
| Parameter | Thermal Synthesis | Photochemical Synthesis |
| Reaction | Radical addition of cyclohexane to methyl acrylate | Photocatalyzed addition of cyclohexane to methyl acrylate |
| Conditions | High temperature | Ambient temperature, UV irradiation |
| Advantages | Established methodology | Milder conditions, potentially higher selectivity, simpler setup prepchem.com |
| Disadvantages | High energy consumption, potential for side reactions | Often requires dilute solutions, solvent recovery is key for sustainability prepchem.com |
The application of such photochemical methods to the synthesis of this compound would likely involve the reaction of a suitable four-carbon unsaturated ester with cyclohexane under photochemical conditions. This approach avoids the need for pre-functionalized starting materials and can proceed under mild conditions, aligning with the principles of green chemistry. Further research in this area could lead to the development of efficient and sustainable photochemical routes to this and other related aliphatic esters.
Elucidation of Reaction Mechanisms in Cyclohexylbutanoate Chemistry
Detailed Mechanistic Pathways of Ester Formation and Hydrolysis
The formation of Methyl 4-cyclohexylbutanoate and its cleavage via hydrolysis are classic examples of nucleophilic acyl substitution, governed by equilibrium principles.
Ester Formation (Fischer Esterification)
The most common synthesis of this compound is the Fischer esterification of 4-cyclohexylbutanoic acid with methanol (B129727), catalyzed by a strong acid like sulfuric acid (H₂SO₄). The reaction is reversible, and the mechanism involves several key steps. The equilibrium can be shifted toward the product ester by using an excess of the alcohol (methanol) or by removing water as it is formed. masterorganicchemistry.com
The mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of 4-cyclohexylbutanoic acid, which significantly increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack : A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the oxonium ion (the former hydroxyl group of methanol) to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water).
Elimination of Water : The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
Deprotonation : The protonated ester is deprotonated, typically by a molecule of methanol or the conjugate base of the catalyst, to yield the final product, this compound, and regenerate the acid catalyst.
Ester Hydrolysis
Ester hydrolysis is the reverse of Fischer esterification and can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the mechanism is the microscopic reverse of Fischer esterification. An excess of water is used to drive the equilibrium towards the carboxylic acid and alcohol. masterorganicchemistry.com The process begins with the protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of methanol. rsc.org
Base-Promoted Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide (B78521) (NaOH), hydrolysis is an irreversible process. The hydroxide ion is a strong nucleophile that directly attacks the carbonyl carbon of the ester. This reaction is considered base-promoted rather than catalyzed because the hydroxide is consumed stoichiometrically.
The saponification mechanism involves:
Nucleophilic Attack : The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate.
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group.
| Reaction | Step 1 | Step 2 | Step 3 | Step 4 | Step 5 |
| Fischer Esterification | Protonation of C=O | Nucleophilic attack by MeOH | Proton Transfer | Elimination of H₂O | Deprotonation |
| Acid Hydrolysis | Protonation of C=O | Nucleophilic attack by H₂O | Proton Transfer | Elimination of MeOH | Deprotonation |
| Saponification | Nucleophilic attack by OH⁻ | Elimination of CH₃O⁻ | Deprotonation of Acid | - | - |
Radical Cascade and Propagation Mechanisms
While ionic reactions at the ester group are common, the aliphatic cyclohexyl and butanoate portions of the molecule can undergo radical reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org A representative example is the free-radical halogenation of the cyclohexyl ring.
Mechanism of Radical Bromination:
Initiation : The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•) using heat or UV light.
Propagation : This is a two-step cycle.
A bromine radical abstracts a hydrogen atom from the cyclohexyl ring of this compound, forming hydrogen bromide (HBr) and a cyclohexyl radical.
This newly formed carbon-centered radical then reacts with another molecule of Br₂, abstracting a bromine atom to form the brominated product and regenerating a bromine radical, which can continue the chain.
Termination : The chain reaction is terminated when two radicals combine. This can happen in several ways, such as the combination of two bromine radicals, two cyclohexyl radicals, or a cyclohexyl radical and a bromine radical.
Radical cascade reactions, which involve a sequence of intramolecular radical reactions, can be used to form complex cyclic structures. byjus.com While not specifically documented for this compound, similar substrates can be designed to undergo radical cyclization, where a radical generated on the butanoate chain could attack the cyclohexyl ring, or vice versa, to form polycyclic systems. libretexts.org
Transition Metal Catalyzed Reaction Mechanisms
Transition metals, particularly palladium, are powerful catalysts for forming carbon-carbon bonds. While direct use of this compound in cross-coupling is less common, its derivatives can participate in such reactions. A relevant example is the palladium-catalyzed α-arylation of cyclohexyl esters, which modifies the carbon adjacent to the ester carbonyl. figshare.comnih.gov
The general catalytic cycle for such a Pd-catalyzed cross-coupling reaction typically involves three main stages: fishersci.ca
Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
Transmetalation (or Enolate Formation/Reaction) : In the case of α-arylation, a strong base deprotonates the α-carbon of the ester, forming an enolate. This enolate then displaces the halide on the Pd(II) complex.
Reductive Elimination : The two organic groups (the aryl group and the α-carbon of the ester) are eliminated from the palladium complex, forming a new carbon-carbon bond in the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
| Catalytic Cycle Step | Description |
| Oxidative Addition | Pd(0) catalyst adds to an aryl halide (Ar-X) to form an Ar-Pd(II)-X complex. |
| Enolate Formation | A strong base removes the α-proton from the ester to form a nucleophilic enolate. |
| Ligand Exchange/Transmetalation | The enolate displaces the halide (X) on the palladium center. |
| Reductive Elimination | The aryl and enolate groups couple, forming the α-arylated product and regenerating the Pd(0) catalyst. |
This methodology allows for the diastereoselective arylation of 4-substituted cyclohexyl esters, demonstrating precise control over stereochemistry. nih.gov
Elimination and Rearrangement Processes
Elimination Reactions
Elimination reactions are not common for this compound itself but can occur if a suitable leaving group is present on the cyclohexyl or butanoate portions of the molecule. For instance, if a halogen were present on the cyclohexyl ring, treatment with a strong, non-nucleophilic base could induce an E2 (bimolecular elimination) reaction to form an alkene.
The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, while the leaving group departs simultaneously, forming a double bond. For this to occur efficiently, the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. masterorganicchemistry.com In a cyclohexane (B81311) ring, this requires a trans-diaxial arrangement of the hydrogen and the leaving group.
Rearrangement Processes
Rearrangement reactions involve the migration of an atom or group within a molecule. While specific rearrangements for this compound are not widely reported, esters can participate in various named rearrangements under certain conditions. thermofisher.com
For example, the Claisen rearrangement is a wiley-vch.dewiley-vch.de-sigmatropic rearrangement that occurs in allyl vinyl ethers. byjus.com A substrate derived from this compound, such as an allyl enol ether of the ester, could potentially undergo such a rearrangement. This would involve a concerted, pericyclic transition state leading to a new carbon-carbon bond and a rearranged carbon skeleton. Other rearrangements, such as the Wolff rearrangement of α-diazo ketones derived from the corresponding carboxylic acid, could also be envisioned. msu.edu
Solvent Effects on Reaction Kinetics and Mechanisms
The solvent in which a reaction is conducted can have a profound impact on reaction rates and even alter the operative mechanism. This is particularly true for the formation and hydrolysis of esters, which involve the formation of charged or polar intermediates and transition states.
Esterification (Fischer) : The Fischer esterification is an equilibrium process. The choice of solvent can influence the reaction kinetics. Non-polar, aprotic solvents can be used with a Dean-Stark apparatus to remove water azeotropically, driving the equilibrium toward the products. masterorganicchemistry.com Using the alcohol reactant (methanol) as the solvent provides a large excess, which also shifts the equilibrium to favor the ester. masterorganicchemistry.com Thermodynamic models show that solvents like acetonitrile (B52724) or dimethylformamide can significantly affect the reaction rate by altering the activity coefficients of the reacting species. nih.govresearchgate.net
Hydrolysis :
Acid-Catalyzed Hydrolysis : The mechanism involves protonation steps, creating cationic intermediates. Polar protic solvents (like water-alcohol mixtures) are effective at solvating these charged species and the transition states leading to them, thereby facilitating the reaction.
Base-Promoted Hydrolysis (Saponification) : This reaction involves an attack by an anion (OH⁻) and the formation of a charged tetrahedral intermediate. Increasing the polarity of the solvent generally affects the rate. In aqueous-organic solvent mixtures, such as ethanol-water, increasing the proportion of the organic solvent decreases the dielectric constant of the medium. This can lead to a decrease in the rate of saponification, as the transition state is often more polar than the reactants and is better stabilized by more polar solvents. zenodo.org However, specific ion-solvent interactions can also play a crucial role, sometimes leading to non-intuitive rate changes. zenodo.org
| Solvent Type | Effect on Esterification (Kinetics) | Effect on Saponification (Kinetics) | Reason |
| Polar Protic (e.g., H₂O, MeOH) | Can slow down by solvating reactants; excess alcohol reactant drives equilibrium forward. | Generally fast due to good solvation of ionic species and transition states. | Stabilization of charged intermediates and transition states through hydrogen bonding. |
| Polar Aprotic (e.g., DMSO, DMF) | Can increase rates by poorly solvating nucleophiles, making them more reactive. | Rates can increase as the hydroxide nucleophile is less solvated ("naked") and more reactive. | Solvates cations well but not anions, increasing nucleophile reactivity. |
| Non-Polar Aprotic (e.g., Toluene) | Often used with water removal (Dean-Stark) to drive equilibrium, but kinetics may be slow. | Generally slow due to poor solubility of hydroxide salts and poor stabilization of the polar transition state. | Does not effectively solvate charged species or polar transition states. |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Cyclohexylbutanoate and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution One-Dimensional NMR (¹H, ¹³C) for Definitive Structural Assignment
One-dimensional ¹H and ¹³C NMR are the foundational techniques for the structural elucidation of Methyl 4-cyclohexylbutanoate.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the signals can be assigned based on their chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons). Protons closer to the electron-withdrawing ester group are shifted downfield (higher ppm values). The protons of the methoxy (B1213986) group (-OCH₃) are expected to appear as a sharp singlet, while the protons on the carbon alpha to the carbonyl group (-CH₂-COO) will likely be a triplet. orgchemboulder.comdocbrown.info The complex, overlapping multiplets in the upfield region are characteristic of the cyclohexyl ring and the remaining methylene (B1212753) groups of the butanoate chain. aocs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The carbonyl carbon of the ester group is the most deshielded, appearing furthest downfield. compoundchem.comlibretexts.orgoregonstate.edu The carbon of the methoxy group and the carbon alpha to the ester oxygen also have characteristic chemical shifts. The carbons of the cyclohexane (B81311) ring and the butanoate chain appear in the upfield aliphatic region.
Predicted NMR Data for this compound:
Interactive Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (-OCH₃) | ~3.67 | Singlet | 3H |
| H-c (-CH₂COO-) | ~2.25 | Triplet | 2H |
| H-e (-CH₂-Cyclohexyl) | ~1.45 | Multiplet | 2H |
| H-1' (Cyclohexyl CH) | ~1.25 | Multiplet | 1H |
| H-d (-CH₂-) | ~1.65 | Multiplet | 2H |
| H-2', H-6' (Cyclohexyl CH₂) | ~1.70 (axial), ~0.85 (equatorial) | Multiplet | 4H |
| H-3', H-5' (Cyclohexyl CH₂) | ~1.65 (axial), ~1.15 (equatorial) | Multiplet | 4H |
| H-4' (Cyclohexyl CH₂) | ~1.75 (axial), ~1.20 (equatorial) | Multiplet | 2H |
Interactive Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-b (C=O) | ~174.5 |
| C-a (-OCH₃) | ~51.5 |
| C-c (-CH₂COO-) | ~34.0 |
| C-e (-CH₂-Cyclohexyl) | ~33.5 |
| C-1' (Cyclohexyl CH) | ~37.5 |
| C-d (-CH₂-) | ~25.0 |
| C-2', C-6' (Cyclohexyl CH₂) | ~33.0 |
| C-3', C-5' (Cyclohexyl CH₂) | ~26.5 |
| C-4' (Cyclohexyl CH₂) | ~26.0 |
Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemical Analysis
2D NMR experiments provide correlational data that is essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would be used to trace the connectivity within the butanoate chain and throughout the cyclohexane ring. For example, the triplet at ~2.25 ppm (H-c) would show a correlation to the multiplet at ~1.65 ppm (H-d).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.eduyoutube.com It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. Each proton signal in the ¹H spectrum will correlate to a single carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is crucial for establishing the connectivity between different parts of the molecule. Key correlations would include the one between the methoxy protons (H-a) and the carbonyl carbon (C-b), and the correlation between the H-c protons and the carbonyl carbon (C-b), confirming the ester functionality.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. They are particularly useful for determining stereochemistry and conformation. For the cyclohexane ring, NOESY or ROESY could distinguish between axial and equatorial protons by observing their through-space interactions.
Interactive Table 3: Key Expected 2D NMR Correlations for this compound
| Experiment | Key Correlation From | Key Correlation To | Information Gained |
| COSY | H-c (~2.25 ppm) | H-d (~1.65 ppm) | Connectivity in the butanoate chain |
| COSY | H-e (~1.45 ppm) | H-1' (~1.25 ppm) | Link between chain and ring |
| HSQC | H-a (~3.67 ppm) | C-a (~51.5 ppm) | Assignment of the methoxy carbon |
| HSQC | All CHₓ protons | Their attached carbons | Complete C-H assignments |
| HMBC | H-a (~3.67 ppm) | C-b (~174.5 ppm) | Confirms methyl ester structure |
| HMBC | H-c (~2.25 ppm) | C-b (~174.5 ppm) | Confirms butanoate structure |
| HMBC | H-e (~1.45 ppm) | C-2', C-6' (~33.0 ppm) | Confirms attachment point on the ring |
Conformational Dynamics Probed by NMR Spectroscopy
The cyclohexane ring is not static and undergoes a rapid "chair-chair" ring flip at room temperature. This interconversion makes the axial and equatorial protons on a given carbon chemically equivalent on the NMR timescale, resulting in averaged signals. Similarly, rotation around the C-C single bonds in the butanoate chain leads to multiple possible conformations.
By lowering the temperature, this conformational exchange can be slowed down. nih.govsemanticscholar.org In a variable-temperature (VT) NMR experiment, the broad, averaged signals of the cyclohexane protons would decoalesce and sharpen into distinct signals for the axial and equatorial protons of the two chair conformers. This allows for the determination of the energy barrier of the ring flip and the relative populations of the two chair conformations. auremn.org.br The substituent on the cyclohexane ring (the butanoate chain) will preferentially occupy the equatorial position to minimize steric hindrance.
Solid-State NMR Applications
While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) characterizes molecules in their rigid, crystalline form. For this compound, ssNMR could be used to:
Study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties.
Determine the precise molecular conformation and packing arrangement in the crystal lattice.
Characterize materials where the compound is incorporated, such as in polymers or on surfaces.
Unlike in solution, molecules in the solid state have restricted motion, leading to very broad NMR signals. Techniques like Magic Angle Spinning (MAS) are used to average out these broadening effects and obtain high-resolution spectra. acs.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
Elucidation of Fragmentation Pathways and Daughter Ion Analysis
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). This molecular ion is often unstable and breaks down into smaller, charged fragments (daughter ions) and neutral radicals. The pattern of these fragments is a unique fingerprint of the molecule's structure. chemguide.co.uk
For this compound (Molecular Weight: 184.28 g/mol ), the following fragmentation pathways are expected:
Alpha-Cleavage: The bond adjacent to the carbonyl group is a common point of cleavage. Loss of the methoxy radical (•OCH₃, 31 Da) would result in an acylium ion at m/z 153. libretexts.orglibretexts.org
McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with a γ-hydrogen. In this compound, the γ-carbon is part of the cyclohexane ring, making a standard McLafferty rearrangement less likely.
Cleavage of the Ester Group: Fragmentation can occur with the loss of a neutral methyl formate (B1220265) molecule or related fragments.
Fragmentation of the Cyclohexane Ring: The molecular ion can lose the entire butyl chain, leading to a cyclohexyl cation at m/z 83. The cyclohexane ring itself can undergo characteristic fragmentation, often by losing ethene (C₂H₄, 28 Da), leading to a series of ions separated by 14 mass units corresponding to CH₂ groups. cas.cn A prominent peak is often observed at m/z 55, corresponding to the C₄H₇⁺ ion, a stable fragment from the cyclohexane ring.
Interactive Table 4: Predicted Major Fragment Ions in the EI-Mass Spectrum of this compound
| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway |
| 184 | [C₁₁H₂₀O₂]⁺• | Molecular Ion (M⁺•) |
| 153 | [C₁₀H₁₇O]⁺ | α-cleavage, loss of •OCH₃ |
| 125 | [C₈H₁₃O]⁺ | Cleavage of C-C bond in the chain |
| 101 | [C₅H₉O₂]⁺ | Cleavage at the bond between the chain and ring |
| 83 | [C₆H₁₁]⁺ | Loss of the methyl butanoate side chain |
| 74 | [C₃H₆O₂]⁺• | Ion from rearrangement and cleavage (McLafferty-type ion from the ester part) |
| 59 | [CH₃OCO]⁺ | Acylium ion from the ester group |
| 55 | [C₄H₇]⁺ | Characteristic fragment from the cyclohexane ring |
Electron Ionization (EI) Fragmentation Mechanisms in Cyclohexyl Esters
The mass spectrum of a methyl ester of a cyclohexyl-substituted alkanoic acid, such as this compound, is characterized by several key fragmentation pathways. Upon electron impact, the molecular ion (M⁺•) is formed, which then undergoes cleavage at various bonds. The fragmentation is often predictable, guided by the stability of the resulting cations and neutral radicals. orgchemboulder.com
For aliphatic esters, common fragmentation patterns include:
α-cleavage: Cleavage of the bond adjacent to the carbonyl group. For this compound, this can result in the loss of the methoxy group (•OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃).
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by β-cleavage. nih.govmiamioh.edu
Cleavage of the Cyclohexyl Ring: The cyclohexyl group can undergo fragmentation, typically by losing alkyl fragments. A common fragmentation is the loss of ethene (C₂H₄) or other small neutral molecules from the ring.
Loss of the Alkoxy Group: A prominent peak often corresponds to the loss of the methoxy radical (•OCH₃), resulting in the [M-31]⁺ ion. libretexts.org
In the case of long-chain fatty acid methyl esters (FAMEs), a characteristic ion at m/z 74 is formed via the McLafferty rearrangement. nih.gov For this compound, the fragmentation is influenced by both the ester functional group and the cyclohexyl ring. The mass spectrum of 13-cyclohexyl tridecanoic acid methyl ester, for example, shows a characteristic molecular ion, which helps in its identification. researchgate.net
Table 1: Predicted EI Fragmentation Pathways for this compound
| Fragmentation Process | Lost Neutral Fragment | m/z of Resulting Ion | Structural Interpretation |
|---|---|---|---|
| Loss of Methoxy Radical | •OCH₃ | 153 | Acylium ion [M-31]⁺ |
| Loss of Methoxycarbonyl | •COOCH₃ | 125 | Cyclohexylbutyl cation |
| McLafferty Rearrangement | C₄H₈O₂ (if applicable) | Varies | Rearrangement product |
| Cleavage at Cyclohexyl Ring | C₄H₉• (Butyl radical) | 83 | Cyclohexyl cation |
Tandem Mass Spectrometry (MS/MS, MSⁿ) for Structural Elucidation
Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used to gain more detailed structural information by analyzing the fragmentation of a specific, isolated precursor ion. nih.gov In an MS/MS experiment, a precursor ion from the initial mass spectrum is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. nih.govresearcher.life
This method is particularly useful for distinguishing between isomers and for elucidating complex fragmentation pathways that are not clear in a standard single-stage MS experiment. nih.gov For cyclohexyl esters, MS/MS can be used to:
Confirm the structure of primary fragment ions.
Investigate the fragmentation of the cyclohexyl ring in detail.
Differentiate between isomers with different substitution patterns on the ring or chain.
For instance, studies on FAMEs using GC-MS/MS with both EI and chemical ionization (CI) have shown that characteristic fragmentation patterns can be deduced from CID mass spectra, allowing for accurate measurement of a wide spectrum of fatty acids. nih.gov Similarly, applying MS/MS to the major fragment ions of this compound (e.g., m/z 153, 125, 83) would provide definitive structural assignments for each fragment.
Charge-Driven vs. Charge-Remote Fragmentation Investigations
Fragmentation in mass spectrometry can be broadly categorized as either charge-driven or charge-remote. researchgate.net
Charge-Driven Fragmentation (CDF): These reactions are initiated by the charge site within the ion. wikipedia.org The presence of a charge, typically on a heteroatom like oxygen in an ester, directs bond cleavages in its vicinity through inductive effects. wikipedia.orgyoutube.com Most of the fragmentation pathways discussed for this compound, such as α-cleavage next to the carbonyl group, are examples of charge-driven processes.
Charge-Remote Fragmentation (CRF): These fragmentations occur at sites along an alkyl chain that are distant from the location of the charge. researchgate.net CRF reactions are analogous to gas-phase thermolysis and are particularly useful for determining the structure of long-chain molecules, such as identifying double bond positions or branching points in fatty acids. researchgate.netresearchgate.net They are typically observed in high-energy collision-induced dissociation experiments. researchgate.net
For a relatively small molecule like this compound, fragmentation is expected to be dominated by charge-driven mechanisms originating from the ionized ester group. The charge is localized on the functional group, and the bond cleavages are a direct consequence of this localization. Charge-remote fragmentation is less likely to be a significant pathway, as there is no long alkyl chain to facilitate such reactions, which are also dependent on the internal energy of the ion. acs.org
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact protonated molecules [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺) with minimal fragmentation. nih.govwikipedia.org This makes it highly suitable for determining the molecular weight of thermally labile or non-volatile compounds. nih.gov
While ESI is most effective for polar and semi-polar compounds, its application to less polar molecules like FAMEs has been demonstrated, particularly in the analysis of biodiesel. d-nb.inforsc.org For this compound, ESI-MS would be primarily used to:
Confirm Molecular Weight: Accurately determine the molecular mass by observing the [M+H]⁺ or [M+Na]⁺ ions, which is often difficult in EI-MS where the molecular ion peak can be weak or absent. mdpi.com
Enable Tandem MS Analysis: The stable precursor ions generated by ESI are ideal for subsequent MS/MS analysis. researchgate.netnih.gov By inducing fragmentation of the [M+H]⁺ ion via CID, structural information can be obtained. The fragmentation of these even-electron ions often proceeds through different pathways than the odd-electron ions generated by EI, typically involving the loss of small neutral molecules. mdpi.comresearchgate.net
The coupling of liquid chromatography with ESI-MS (LC-ESI-MS) provides a powerful tool for analyzing complex mixtures, allowing for the separation of components before mass analysis. wikipedia.orgual.es
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Thermal Degradation Analysis
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is an analytical technique used to study the composition of materials that are not sufficiently volatile for direct GC-MS analysis, such as polymers. wikipedia.orgeag.com The sample is subjected to rapid heating in an inert atmosphere, causing thermal decomposition (pyrolysis) into smaller, more volatile fragments. wikipedia.org These fragments are then separated by GC and identified by MS.
This technique is primarily used to investigate the thermal degradation behavior of substances. researchgate.net Although this compound is likely volatile enough for standard GC-MS, Py-GC/MS can be employed to study its thermal stability and decomposition mechanisms at elevated temperatures. mdpi.com The resulting pyrogram would reveal the characteristic breakdown products, providing insight into the relative strengths of the chemical bonds within the molecule.
Expected thermal degradation products for an ester could include:
Cleavage of the ester linkage, potentially forming an alkene and a carboxylic acid.
Decarboxylation.
Fragmentation of the cyclohexyl ring and the alkyl chain.
Studies on the thermal degradation of poly(ester-imide)s using Py-GC/MS have shown that the technique is effective in identifying volatile products and proposing degradation mechanisms, with the initial cleavage often occurring at the ester linkage. researchgate.net
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes vibrations (stretching, bending) of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the FT-IR spectrum would be dominated by absorptions characteristic of an aliphatic ester and a saturated hydrocarbon structure. pressbooks.pub
Key expected absorption bands include:
C=O Stretch: A strong, sharp absorption band in the region of 1750-1735 cm⁻¹ is the most prominent feature of an aliphatic ester. orgchemboulder.com
C-O Stretches: Two or more bands in the fingerprint region (1300-1000 cm⁻¹) correspond to the C-O single bond stretching vibrations of the ester group. orgchemboulder.comieeesem.com
C-H Stretches: Strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are due to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexyl ring and the butanoate chain. pressbooks.pub
C-H Bending: Absorptions around 1465-1370 cm⁻¹ are characteristic of C-H bending vibrations for CH₂ and CH₃ groups. libretexts.org
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 2960-2850 | C-H Stretch | Alkyl (Cyclohexyl, Butyl) | Strong |
| 1750-1735 | C=O Stretch | Aliphatic Ester | Strong, Sharp |
| 1465-1370 | C-H Bend | Alkyl (CH₂, CH₃) | Medium |
Raman Spectroscopy Studies
Raman spectroscopy serves as a powerful analytical technique for the structural elucidation of this compound and its analogs, providing detailed information about their molecular vibrations. This non-destructive method offers insights into the conformational and compositional characteristics of these ester compounds. The Raman spectrum of this compound is characterized by distinct bands corresponding to the vibrations of its principal functional groups: the ester moiety, the aliphatic chain, and the cyclohexane ring.
Research findings on analogous ester molecules provide a robust framework for interpreting the Raman spectrum of this compound. The analysis of various fatty acid methyl esters and cyclohexyl esters has established characteristic spectral regions for key vibrational modes. These studies are instrumental in assigning the observed Raman bands to specific molecular motions within this compound.
A prominent feature in the Raman spectrum of esters is the carbonyl (C=O) stretching vibration, which typically appears as a strong band in the region of 1730–1750 cm⁻¹. For saturated esters like this compound, this peak is a reliable indicator of the ester functional group. Another set of characteristic vibrations for the ester group includes the C-O stretching modes, which are generally observed in the 1100–1300 cm⁻¹ range.
The cyclohexane ring gives rise to a series of characteristic Raman bands. These include the ring breathing modes and various C-C stretching and deformation vibrations. The exact positions of these bands can be sensitive to the substitution pattern and conformation of the cyclohexane ring. For instance, studies on methylcyclohexane (B89554) have detailed the vibrational assignments for both axial and equatorial conformers.
The aliphatic methylene (-CH₂-) and methyl (-CH₃) groups of the butanoate chain and the methyl ester also produce distinct Raman signals. The C-H stretching vibrations are typically observed in the high-wavenumber region of 2800–3000 cm⁻¹. Other important vibrations include the CH₂ and CH₃ bending (scissoring and twisting) modes, which appear in the 1200-1500 cm⁻¹ range, and C-C stretching modes of the alkyl chain.
By comparing the experimental Raman spectrum of this compound with established data for analogous compounds, a detailed vibrational assignment can be made. This allows for a comprehensive structural characterization of the molecule.
Detailed Research Findings
While a dedicated Raman spectroscopic study solely on this compound is not extensively documented in publicly available literature, a comprehensive understanding of its expected spectral features can be derived from research on structurally similar compounds. Studies on a variety of esters, including fatty acid methyl esters (FAMEs) and esters containing cyclic moieties, provide a reliable basis for predicting and interpreting the Raman spectrum of this compound.
The carbonyl (C=O) stretching mode in saturated esters is consistently observed as a strong band in the 1735-1755 cm⁻¹ region. researchgate.net This band is a primary characteristic feature for the identification of the ester functional group. The vibrations of the C-C-O and O-C-C linkages within the ester group also give rise to intense peaks, typically found around 1200 cm⁻¹ and 1100 cm⁻¹, respectively. spectroscopyonline.com
The cyclohexane moiety is expected to produce several characteristic Raman bands. Research on acetic acid cyclohexyl ester has identified various C-C stretching vibrations of the ring between 1050 cm⁻¹ and 1156 cm⁻¹. rasayanjournal.co.in Furthermore, CCC in-plane and out-of-plane bending vibrations of the ring are also assigned in the lower frequency region. rasayanjournal.co.in The CH₂ scissoring and twisting modes associated with the cyclohexane ring and the butanoate chain are anticipated in the 1440 cm⁻¹ region. nih.gov
The high-wavenumber region of the Raman spectrum is dominated by C-H stretching vibrations. For the methylene groups in the cyclohexane ring and the butanoate chain, symmetric and asymmetric stretching modes are expected around 2850 cm⁻¹ and 2930 cm⁻¹, respectively. The methyl group of the ester will also contribute to this region. researchgate.net
By collating these findings, a detailed and scientifically accurate prediction of the Raman spectrum of this compound can be constructed, allowing for its structural confirmation and differentiation from related analogs.
Interactive Data Table of Predicted Raman Bands for this compound
The following table summarizes the predicted characteristic Raman shifts for this compound based on data from analogous compounds. The assignments are based on established vibrational modes for ester and cyclohexyl functional groups.
| Raman Shift (cm⁻¹) | Vibrational Assignment | Functional Group | Reference |
| ~1050 - 1156 | ν(C-C) | Cyclohexane Ring | rasayanjournal.co.in |
| ~1100 - 1135 | ν(C-C) | Aliphatic Chain | researchgate.net |
| ~1250 - 1280 | δ(=CH) | Ester Group | researchgate.net |
| ~1440 | δ(CH₂) scissoring | Cyclohexane and Butanoate Chain | nih.govresearchgate.net |
| ~1730 - 1750 | ν(C=O) | Ester Carbonyl | researchgate.net |
| ~2850 | ν_s(CH₂) | Cyclohexane and Butanoate Chain | researchgate.net |
| ~2930 | ν_as(CH₂) | Cyclohexane and Butanoate Chain | researchgate.net |
Key: ν = stretching, δ = bending/deformation, s = symmetric, as = asymmetric
Computational Chemistry and Molecular Modeling Studies of Methyl 4 Cyclohexylbutanoate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For a molecule like Methyl 4-cyclohexylbutanoate, DFT calculations can provide profound insights into its geometry, stability, and reactivity. These calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)), which together approximate the solutions to the Schrödinger equation for the molecular system.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The cyclohexyl ring would be expected to adopt a stable chair conformation.
Once the geometry is optimized, a wealth of electronic structure properties can be calculated. These properties are crucial for understanding the molecule's behavior. Key properties include:
Total Energy: An indicator of the molecule's stability.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the ester group would be expected to be the most electron-rich regions.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Systems
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | ~ 1.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ~ 8.5 eV | Indicates high kinetic stability and low chemical reactivity. |
DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts can be correlated with experimental spectra to confirm the molecular structure and assign specific signals to individual atoms.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. Each calculated frequency represents a specific vibrational mode of the molecule, such as C-H stretching, C=O stretching of the ester group, and various bending and rocking motions. Comparing the calculated vibrational spectrum with the experimental one can help in the detailed assignment of the observed absorption bands. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values due to approximations in the theoretical methods.
Table 2: Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| C=O (Ester) | ~ 1735 | ~ 174 |
| C-O (Ester) | ~ 1170 | ~ 60 (O-CH₃) |
| Cyclohexyl CH₂ | ~ 2850-2930 (stretching) | ~ 26-37 |
DFT can be employed to model chemical reactions involving this compound. A common example would be the hydrolysis of the ester group. By mapping the potential energy surface of the reaction, it is possible to identify the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. Such studies provide a molecular-level understanding of the reaction mechanism.
To understand the behavior of this compound in a condensed phase (liquid or solid), it is important to study the interactions between molecules. DFT can be used to calculate the interaction energies of dimers or small clusters of molecules. These calculations can reveal the nature and strength of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which govern the physical properties of the substance, including its boiling point and solubility.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. In an MD simulation, the motion of each atom is calculated based on a force field, which is a set of empirical equations that describe the potential energy of the system.
This compound is a flexible molecule due to the rotatable single bonds in the butyl chain and the potential for ring flipping in the cyclohexyl group. MD simulations can provide a detailed picture of the conformational landscape of this molecule. By simulating the molecule's motion over a period of nanoseconds or longer, it is possible to observe the different conformations that the molecule can adopt and the transitions between them.
Solvation Effects on Molecular Conformation and Dynamics
The surrounding solvent environment can significantly influence the conformational preferences and dynamic behavior of flexible molecules like this compound. Computational studies employ various solvation models to simulate these effects, ranging from explicit models, where individual solvent molecules are included, to implicit models, which represent the solvent as a continuous medium with a specific dielectric constant.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient for exploring how different solvent environments affect the conformational landscape. In these simulations, the solute (this compound) is placed in a cavity within the solvent continuum. The solute's charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute, altering its energy and geometry.
For this compound, the key flexible regions are the butanoate side chain and the orientation of the entire side chain relative to the cyclohexane (B81311) ring. In a non-polar solvent like hexane (B92381) (low dielectric constant), intramolecular van der Waals interactions would likely dominate, favoring more compact conformations. Conversely, in a polar solvent such as water or dimethyl sulfoxide (B87167) (DMSO) (high dielectric constant), conformations with larger dipole moments would be stabilized. The ester group is the primary polar feature, and its interaction with polar solvent molecules can influence the torsion angles of the butanoate chain.
Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents (Calculated using an Implicit Solvation Model)
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy in Gas Phase (kJ/mol) | Relative Energy in Hexane (kJ/mol) | Relative Energy in DMSO (kJ/mol) |
|---|---|---|---|---|
| Anti | ~180° | 0.00 | 0.00 | 0.00 |
| Gauche-1 | ~60° | 3.5 | 3.2 | 2.8 |
| Gauche-2 | ~-60° | 3.5 | 3.2 | 2.8 |
Molecular Mechanics and Force Field Parametrization
Molecular mechanics (MM) offers a computationally efficient alternative to quantum mechanics for studying large systems or for performing long-timescale molecular dynamics (MD) simulations. The accuracy of MM simulations is entirely dependent on the quality of the underlying force field—a set of potential energy functions and associated parameters that describe the interactions between atoms. nih.govrsc.org
While general-purpose force fields like GAFF (Generalized Amber Force Field) or CGenFF (CHARMM General Force Field) can provide initial parameters for novel molecules like this compound, achieving high accuracy often requires specific parametrization. nih.gov This process involves developing or refining force field parameters to reproduce high-quality data from experiments or, more commonly, from high-level quantum chemical calculations. tue.nl
For this compound, critical parameters to be parametrized would include:
Bond stretching parameters (kb, b0): To match equilibrium bond lengths.
Angle bending parameters (kθ, θ0): To match equilibrium bond angles.
Torsional (dihedral) parameters (Vn, γ, n): These are crucial for accurately reproducing the conformational energy landscape. They are typically fitted to match the potential energy surface scanned using quantum mechanics.
Partial atomic charges: Derived from fitting to the quantum mechanically calculated electrostatic potential (ESP).
The process for dihedral parametrization, for example, would involve systematically rotating the C-C-C-C bond of the butanoate chain in quantum chemical calculations and then fitting the MM dihedral parameters to reproduce the resulting energy profile. nih.gov
Table 4: Example of a Hypothetical Parametrization for a Key Dihedral Angle in this compound
| Dihedral | Atom Types | QM Energy (kJ/mol) | MM Energy (kJ/mol) |
|---|---|---|---|
| 0° | C3-C2-C1-O | 18.2 | 18.1 |
| 60° | C3-C2-C1-O | 5.1 | 5.2 |
| 120° | C3-C2-C1-O | 14.8 | 14.7 |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hexane |
| Water |
| Dimethyl sulfoxide (DMSO) |
Advanced Chromatographic Techniques for Separation, Analysis, and Purification
Gas Chromatography (GC)
Given its volatility, gas chromatography (GC) is a primary technique for the analysis of Methyl 4-cyclohexylbutanoate. The compound is thermally stable and can be readily vaporized for separation in the gas phase.
Qualitative and Quantitative Analysis by GC-FID
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for both qualitative and quantitative analysis of volatile organic compounds like this compound. sigmaaldrich.coms4science.atresearchgate.net
Qualitative Analysis: Identification is achieved based on retention time, which is the time it takes for the compound to travel through the chromatographic column. Under specific, constant chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate), a given compound will have a characteristic and reproducible retention time. The identity of this compound in a sample can be confirmed by comparing its retention time to that of a pure standard analyzed under identical conditions. gcms.czresearchgate.net
Quantitative Analysis: The flame ionization detector is highly sensitive to organic compounds containing carbon-hydrogen bonds. It generates an electrical signal proportional to the amount of analyte being burned. nih.gov For quantitative determination, the area under the chromatographic peak is measured and compared against a calibration curve created from known concentrations of a this compound standard. sigmaaldrich.comscielo.br The use of an internal standard is often employed to improve accuracy and precision by correcting for variations in injection volume. s4science.at
Below are typical parameters that could be used for the analysis of this compound by GC-FID, based on standard methods for fatty acid methyl esters (FAMEs). sigmaaldrich.coms4science.at
Table 1: Illustrative GC-FID Parameters for this compound Analysis
| Parameter | Value |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification
For unambiguous identification, especially in complex matrices, gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method. youtube.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information by generating a mass spectrum, which serves as a molecular fingerprint. nih.gov
Upon entering the mass spectrometer, molecules of this compound are ionized, typically by electron impact (EI). This process forms a molecular ion (M+) and a series of characteristic fragment ions. The fragmentation pattern is predictable and can be used to confirm the compound's structure. While a specific mass spectrum for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on the structure of esters. whitman.edulibretexts.org
Key expected fragments for this compound (Molecular Weight: 184.28 g/mol ) would include:
Molecular Ion (M+) : A peak at m/z 184.
McLafferty Rearrangement : A prominent peak at m/z 102, resulting from the rearrangement and cleavage of the butanoate chain.
Loss of Methoxy (B1213986) Group : A fragment at m/z 153 ([M-31]+), corresponding to the loss of •OCH₃.
Loss of Butyrate Moiety : Cleavage of the ester bond could lead to a cyclohexylmethyl fragment.
Cyclohexyl Ring Fragments : Characteristic ions from the cyclohexyl ring, such as a peak at m/z 83 (cyclohexyl cation).
Table 2: Typical GC-MS Parameters and Predicted Fragments for this compound
| Parameter | Value |
| GC Column | 5% Phenyl Polysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film |
| Oven Program | 50 °C (2 min), ramp 8 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-400 |
| Key Predicted Fragments (m/z) | 184 (M+), 153, 102, 83, 55 |
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Deconvolution
When this compound is a component in a highly complex mixture, such as a fragrance or an environmental sample, one-dimensional GC may not provide sufficient resolution to separate it from all other components. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power. scielo.brgcms.cz
In GC×GC, the sample is subjected to two distinct separation stages. scielo.br Effluent from a primary, typically non-polar, column is continuously trapped and then rapidly re-injected onto a second, shorter column with a different stationary phase (e.g., polar). This process, managed by a modulator, creates a two-dimensional chromatogram where compounds are separated based on two different properties, such as volatility and polarity. mosh-moah.de This results in a structured chromatogram where chemically similar compounds group together, simplifying identification and allowing for the separation of components that would otherwise co-elute. gcms.czresearchgate.netunl.edu
Table 3: Example GC×GC Configuration for Complex Ester Analysis
| Parameter | Value |
| 1st Dimension Column | Non-polar (e.g., DB-1), 30 m x 0.25 mm ID, 0.25 µm film |
| 2nd Dimension Column | Polar (e.g., Wax), 1.5 m x 0.1 mm ID, 0.1 µm film |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 40 °C (1 min), ramp at 3 °C/min to 250 °C |
| Modulation Period | 6 seconds |
| Detector | TOF-MS or FID |
Liquid Chromatography (LC)
While GC is often preferred for volatile esters, liquid chromatography (LC) provides a powerful alternative, particularly for determining the purity of the compound in its neat form or within formulations containing non-volatile components.
Ultra-High-Performance Liquid Chromatography (UHPLC) for Rapid Analysis
Ultra-high-performance liquid chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm) and higher pressures. eag.com This results in significantly faster analysis times, improved resolution, and greater sensitivity. rmit.edu.auarizona.edulabcompare.com
For quality control or high-throughput screening applications involving this compound, UHPLC can drastically reduce analysis time from over 10 minutes to just a few minutes without sacrificing separation quality. labcompare.comnih.gov The method development principles are similar to HPLC, but the operational parameters are adjusted to leverage the speed and efficiency of the smaller particle columns.
Table 5: Comparison of HPLC and UHPLC Parameters for Rapid Analysis
| Parameter | HPLC (Conventional) | UHPLC (Rapid) |
| Column | C18, 150 mm x 4.6 mm, 5 µm | C18, 50 mm x 2.1 mm, 1.8 µm |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Pressure | ~150 bar | ~600 bar |
| Approx. Run Time | 10-15 min | 1-3 min |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Metabolomics
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for identifying and quantifying metabolites in biological samples. nih.gov In the context of this compound, LC-MS/MS could be utilized in both targeted and untargeted metabolomics studies to understand its metabolic fate or its role in biological systems.
Targeted Metabolomics
In a targeted approach, known metabolites are quantified using predefined parameters. For this compound, this would involve developing a specific LC-MS/MS method to detect and measure its concentration, as well as any predicted metabolites, such as 4-cyclohexylbutanoic acid. This requires optimizing chromatographic conditions to achieve good separation and mass spectrometry parameters for sensitive and selective detection. A triple quadrupole (QqQ) mass spectrometer is often used for targeted analysis due to its high sensitivity and specificity in selected reaction monitoring (SRM) mode. nih.gov
Untargeted Metabolomics
Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify novel biomarkers or metabolic pathways. labrulez.comyoutube.com An untargeted study involving this compound would analyze global changes in the metabolome of a biological system upon exposure to the compound. High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, are typically employed for their ability to provide accurate mass measurements, which aids in the identification of unknown compounds. youtube.com
A hypothetical LC-MS/MS method for this compound could involve reversed-phase chromatography, which is suitable for separating semi-polar compounds. nih.gov
Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| Chromatography | |
| Column | C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | A linear gradient from low to high organic content |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS1 Scan Range | m/z 100 - 500 |
| Product Ion Scan | Fragmentation of the precursor ion for this compound (m/z 185.15) |
Preparative Chromatography for Isolation and Purification
Preparative chromatography is used to isolate and purify larger quantities of a specific compound from a mixture. For this compound, preparative high-performance liquid chromatography (HPLC) would be a suitable technique. The goal is to achieve high purity of the target compound for further studies.
The principles of method development for preparative HPLC are similar to analytical HPLC, but with the aim of maximizing sample loading and throughput while maintaining adequate separation. This often involves using larger columns and higher flow rates.
Table 2: Potential Preparative HPLC Parameters for this compound Purification
| Parameter | Condition |
| Column | Preparative C18 column (e.g., 20-50 mm internal diameter) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol (B129727) |
| Flow Rate | 10 - 100 mL/min (depending on column dimensions) |
| Detection | UV detector (at a wavelength where the compound absorbs, if applicable) or an evaporative light scattering detector (ELSD) |
| Sample Loading | Optimized based on the separation resolution |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound does not possess a chiral center in its structure, the concept of enantiomeric excess does not apply. Chiral chromatography is a technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. nih.gov A molecule is chiral if it contains a stereogenic center, typically a carbon atom bonded to four different groups. In this compound, no such center exists. Therefore, chiral chromatography would not be a relevant analytical technique for this specific compound.
Applications of Methyl 4 Cyclohexylbutanoate As a Synthetic Building Block
Intermediate in Fine Chemical Synthesis
In the realm of fine chemical synthesis, which focuses on the production of complex, pure chemical substances in limited quantities, Methyl 4-cyclohexylbutanoate functions as a valuable intermediate. Its utility is particularly evident in multi-step synthetic sequences that lead to the creation of specialized molecules, such as those with applications in the pharmaceutical and materials science sectors.
The transformation of this compound into other key synthetic intermediates is a primary application. For instance, the ester can be readily reduced to the corresponding alcohol, 4-cyclohexylbutan-1-ol (B1346702). This reduction can be achieved using standard reducing agents like lithium aluminum hydride. The resulting alcohol can then be further oxidized to yield 4-cyclohexylbutyraldehyde acs.org. These subsequent products, an alcohol and an aldehyde, are themselves versatile intermediates for a wide array of further chemical modifications, including but not limited to, etherification, further oxidation to carboxylic acids, and carbon-carbon bond-forming reactions.
The significance of this compound as an intermediate is underscored by its appearance in patent literature detailing the synthesis of complex molecules for therapeutic applications acs.org. In these contexts, the cyclohexylbutanoate moiety serves as a foundational component that is elaborated into a more complex final structure.
| Transformation | Product | Significance | Reference |
| Reduction | 4-cyclohexylbutan-1-ol | Precursor for aldehydes and other functional groups | acs.org |
| Oxidation (of the alcohol) | 4-cyclohexylbutyraldehyde | Intermediate for further C-C bond formation | acs.org |
Precursor for Advanced Organic Molecules
Building upon its role as an intermediate, this compound is a direct precursor for the synthesis of more advanced and structurally complex organic molecules. The reactivity of its ester group is central to this application.
One of the fundamental reactions of esters is their conversion to other functional groups. As previously mentioned, the reduction of this compound to 4-cyclohexylbutan-1-ol is a key step in its use as a precursor acs.org. This transformation is significant because it converts the relatively stable ester into a more reactive alcohol. The subsequent oxidation to 4-cyclohexylbutyraldehyde provides an electrophilic center that can participate in a variety of nucleophilic addition reactions, which are fundamental to the construction of larger molecular frameworks acs.org.
The following table summarizes the role of this compound as a precursor:
| Starting Material | Transformation | Product | Application of Product |
| This compound | Reduction | 4-cyclohexylbutan-1-ol | Synthesis of aldehydes, ethers, and other derivatives. |
| 4-cyclohexylbutan-1-ol | Oxidation | 4-cyclohexylbutyraldehyde | Building block for larger molecules via reactions at the carbonyl group. |
While detailed research on a wide range of advanced molecules derived from this compound is not extensively documented in publicly available literature, its documented conversion to the corresponding alcohol and aldehyde firmly establishes its utility as a precursor for molecules containing the 4-cyclohexylbutyl moiety.
Role in the Synthesis of Organometallic Compounds
While direct evidence of this compound's extensive use in the synthesis of organometallic compounds is limited in the available literature, its chemical structure suggests potential applications in this area. Organometallic compounds, which contain at least one chemical bond between a carbon atom of an organic molecule and a metal, are crucial reagents and catalysts in modern organic synthesis.
The ester functionality of this compound could potentially be involved in reactions with highly nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). These reactions typically lead to the formation of tertiary alcohols after the addition of two equivalents of the organometallic reagent to the ester carbonyl group. This would provide a pathway to more complex alcohols with quaternary carbon centers.
Furthermore, the α-protons of the ester are acidic and could be removed by a strong base to form an enolate. This enolate could then act as a nucleophile in reactions with metal halides to form new carbon-metal bonds, although this is a less common application for simple esters compared to more activated carbonyl compounds.
Although specific examples involving this compound are not readily found, the fundamental reactivity of esters with organometallic reagents is a cornerstone of organic synthesis.
Utility in Stereochemically Defined Transformations
The application of this compound in stereochemically defined transformations, which are chemical reactions that control the three-dimensional arrangement of atoms in a molecule, is another area where its potential is suggested by its structure rather than by a wealth of specific examples in the literature.
For this compound itself, which is achiral, to be used in stereoselective reactions, it would typically require the use of a chiral catalyst or reagent. For instance, a chiral reducing agent could be used to reduce the ester to the corresponding alcohol with a degree of enantioselectivity if a prochiral center is created or if there is a pre-existing stereocenter in a more complex derivative.
More plausibly, derivatives of this compound could be employed in stereoselective synthesis. For example, if a substituent were introduced onto the cyclohexyl ring, creating a stereocenter, the existing chirality could influence the stereochemical outcome of subsequent reactions at the ester group or elsewhere in the molecule. This is a common strategy in asymmetric synthesis.
While the direct use of this compound in stereochemically defined transformations is not well-documented, the principles of asymmetric synthesis suggest that it could serve as a scaffold for such applications upon appropriate modification.
Reagent for Novel Functionalization Reactions
The potential of this compound as a reagent for novel functionalization reactions lies in the reactivity of both its ester group and its cyclohexyl ring. Functionalization reactions are those that introduce new functional groups into a molecule.
The ester group can be transformed into a wide variety of other functional groups, as discussed in the context of its role as a precursor. Beyond simple reduction, it could undergo reactions such as amidation to form amides, or hydrolysis to the corresponding carboxylic acid, 4-cyclohexylbutanoic acid. This carboxylic acid could then be used in a range of further functionalization reactions, such as the Hell-Volhard-Zelinsky reaction to introduce a halogen at the α-position.
The cyclohexyl ring, while generally unreactive, can be functionalized under certain conditions. For instance, free-radical halogenation could introduce a halogen atom onto the ring, which could then be substituted by other functional groups. More advanced C-H activation methodologies could also potentially be applied to selectively functionalize the cyclohexyl moiety, although such reactions would likely require specialized catalysts and reaction conditions.
Conclusion
Summary of Key Research Findings
Research specifically investigating Methyl 4-cyclohexylbutanoate is notably limited in publicly accessible scientific literature. The compound is primarily identified by its chemical formula, C11H20O2, and CAS number, 15972-01-7. echemi.comguidechem.com Its molecular weight is approximately 184.27 g/mol . echemi.comguidechem.com While detailed experimental data are scarce, its structure, consisting of a cyclohexyl group attached to a butanoate methyl ester, suggests it is a relatively non-polar molecule with potential applications in fragrances and as a specialty chemical intermediate.
Key information available for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C11H20O2 |
| Molecular Weight | 184.27 g/mol |
| CAS Number | 15972-01-7 |
| Synonyms | 4-cyclohexylbutyric acid methyl ester, Cyclohexanebutanoic acid methyl ester |
This table contains data sourced from chemical databases and may not be derived from extensive experimental studies.
Due to the limited specific research on this compound, a summary of key findings is currently unavailable. The scientific community has yet to publish in-depth studies on its synthesis, reactivity, and potential applications.
Emerging Trends and Future Research Directions in this compound Chemistry
The study of specialty esters like this compound is an area with potential for growth, particularly in the fields of materials science and fragrance chemistry. While current research is sparse, several emerging trends and future research directions can be identified.
One significant trend is the increasing demand for novel fragrance and flavor compounds with unique scent profiles. The structure of this compound, containing both a bulky cyclohexyl group and a methyl ester, suggests it may possess interesting olfactory properties. Future research could focus on the synthesis and sensory evaluation of this compound and its analogs to explore their potential in the fragrance industry.
Another emerging area is the development of sustainable and green chemical processes. Research into the synthesis of this compound using environmentally friendly catalysts and bio-based starting materials would align with this trend. For instance, methods could be explored to produce the precursor, 4-cyclohexylbutanoic acid, from renewable feedstocks.
Furthermore, there is a growing interest in understanding the physical and chemical properties of novel compounds for their potential use as specialty solvents or plasticizers. Future research could involve a comprehensive characterization of this compound, including its thermal properties, solubility in various media, and material compatibility.
A summary of potential future research directions is presented below:
| Research Area | Focus | Potential Impact |
| Synthesis and Characterization | Development of efficient and sustainable synthetic routes. Detailed spectroscopic and thermal analysis. | Enable larger-scale production and provide fundamental data for other research. |
| Fragrance and Flavor Chemistry | Sensory evaluation of olfactory and gustatory properties. | Discovery of new fragrance and flavor ingredients. |
| Materials Science | Investigation of its potential as a specialty solvent, plasticizer, or monomer. | Development of new materials with unique properties. |
| Toxicology and Environmental Impact | Assessment of its safety profile and biodegradability. | Ensure safe and sustainable use in potential applications. |
Q & A
What are the primary synthetic routes for Methyl 4-cyclohexylbutanoate, and how can reaction efficiency be optimized?
Basic Research Focus
this compound is typically synthesized via esterification of 4-cyclohexylbutanoic acid with methanol under acid catalysis. Key parameters include temperature control (60–80°C), stoichiometric ratios (excess methanol), and catalyst selection (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to minimize side products like diesters or unreacted acid .
Advanced Methodological Insight
For enantioselective synthesis, asymmetric hydrogenation or enzymatic resolution can be employed. For example, tert-butylsulfinyl iminoesters (as in ) enable stereocontrol, achieving enantiomeric excess (ee) >90% when paired with chiral catalysts like Ru-BINAP complexes. Computational tools (e.g., QSPR models in ) help predict optimal reaction conditions, reducing trial-and-error experimentation .
How can structural ambiguities in this compound derivatives be resolved?
Basic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy are standard for confirming ester functionality and cyclohexyl substitution patterns. For example:
Advanced Techniques
X-ray crystallography (as in ) resolves stereochemical uncertainties, particularly for chiral analogs. High-resolution mass spectrometry (HRMS) and circular dichroism (CD) validate enantiopurity in asymmetric syntheses. Computational docking studies (using software like Gaussian) further correlate structural features with observed spectroscopic data .
What analytical methods are critical for assessing purity and stability in this compound?
Basic Quality Control
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and GC-MS are standard for purity assessment. A typical HPLC protocol uses a C18 column, acetonitrile/water (70:30), and flow rate 1.0 mL/min .
Advanced Stability Studies
Accelerated degradation studies (40°C/75% RH for 6 months) identify degradation products like 4-cyclohexylbutanoic acid or methyl ester hydrolysis byproducts. LC-MS/MS quantifies trace impurities (<0.1%), while Arrhenius modeling predicts shelf-life under varying storage conditions .
How can computational tools enhance the design of this compound derivatives for medicinal chemistry?
Basic QSAR Applications
Quantitative Structure-Activity Relationship (QSAR) models predict bioactivity by correlating substituent effects (e.g., electron-withdrawing groups on the cyclohexyl ring) with target binding affinity. Tools like AutoDock Vina screen virtual libraries for lead optimization .
Advanced Molecular Dynamics
Free-energy perturbation (FEP) simulations and density functional theory (DFT) analyze transition states in catalytic reactions (e.g., ester hydrolysis). These methods guide the design of hydrolytically stable prodrugs or enzyme inhibitors targeting metabolic pathways .
How should researchers address contradictions in experimental data during synthesis scale-up?
Basic Troubleshooting
Discrepancies in yield or purity often arise from inconsistent mixing or temperature gradients in large batches. Statistical Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, reaction time) requiring tight control .
Advanced Data Reconciliation
Multivariate analysis (e.g., PCA or PLS regression) reconciles conflicting data from parallel experiments. For example, conflicting NMR and HPLC results may stem from solvent polarity effects on aggregation, requiring complementary techniques like dynamic light scattering (DLS) .
What are the emerging applications of this compound in materials science?
Basic Applications
The compound serves as a precursor for liquid crystals or polymer plasticizers due to its hydrophobic cyclohexyl group. Esterification with diols generates polyesters with tunable glass transition temperatures (Tg) .
Advanced Functional Materials
In photoresist formulations, UV-induced crosslinking of acrylate derivatives enables high-resolution patterning for microelectronics. Synchrotron small-angle X-ray scattering (SAXS) characterizes nanoscale morphology in these systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
